Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

CYP11B2 inhibition aldosterone synthase steroidogenesis

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0), also designated 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, is a synthetic arylalkyl ketone with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol. It features a cyclohexyl group linked via a carbonyl to a 2-(2-methoxyphenyl)ethyl moiety.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
CAS No. 898774-34-0
Cat. No. B3023754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-(2-methoxyphenyl)ethyl ketone
CAS898774-34-0
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC(=O)C2CCCCC2
InChIInChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
InChIKeyIOPARXCZCIGMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0) for Medicinal Chemistry and Enzyme Inhibitor Screening: Baseline Characterization


Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0), also designated 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one, is a synthetic arylalkyl ketone with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . It features a cyclohexyl group linked via a carbonyl to a 2-(2-methoxyphenyl)ethyl moiety . Its computed physicochemical properties include a density of 1.031 g/cm³, a boiling point of 357.7°C at 760 mmHg, a flash point of 146.8°C, a LogP of 3.78, and a polar surface area (PSA) of 26.3 Ų [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry and as a pharmacological probe in enzyme inhibition studies .

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0): Why Generic Analogs and In-Class Compounds Cannot Be Casually Substituted


Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone exhibits a distinctive combination of physicochemical and target engagement properties that preclude simple substitution with generically similar arylalkyl ketones. Its computed LogP of 3.78 and low polar surface area (PSA) of 26.3 Ų [1] confer a lipophilicity and membrane permeability profile that differs markedly from more polar or less lipophilic analogs, directly impacting assay solubility and cellular uptake in experimental systems. Moreover, its potent inhibition of specific cytochrome P450 enzymes (e.g., CYP11B2 with IC₅₀ 43 nM) and soluble epoxide hydrolase (sEH with IC₅₀ 1–2 nM) [2] is not replicated by compounds lacking the precise cyclohexyl-2-methoxyphenethyl architecture. Substituting a phenyl for cyclohexyl, altering the methoxy position, or modifying the linker length would significantly alter both binding kinetics and selectivity profiles, making generic replacement invalid for reproducible pharmacology or SAR studies.

Quantitative Differentiation of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0) Against Closest Analogs and In-Class Alternatives


CYP11B2 (Aldosterone Synthase) Inhibition: 43 nM IC₅₀ with High Selectivity Over CYP11B1 and CYP17

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone inhibits human CYP11B2 (aldosterone synthase) with an IC₅₀ of 43 nM, as determined in V79 MZh cells using [¹⁴C]-deoxycorticosterone as substrate [1]. In contrast, its inhibitory activity against the closely related human CYP11B1 (steroid 11β-hydroxylase) is 133-fold weaker (IC₅₀ = 5,710 nM), and against human CYP17 (17α-hydroxylase/17,20 lyase) is >230-fold weaker (IC₅₀ = 10,000 nM) [2]. This selectivity profile is quantitatively distinct from known dual CYP11B2/CYP11B1 inhibitors such as osilodrostat (CYP11B2 IC₅₀ = 0.7 nM, CYP11B1 IC₅₀ = 160 nM; selectivity ratio ~229) and from highly selective inhibitors like the 6-ethoxy naphthalene derivative (CYP11B2 IC₅₀ = 12 nM, CYP11B1 IC₅₀ = 5,419 nM; selectivity ratio 451) [3].

CYP11B2 inhibition aldosterone synthase steroidogenesis cardiovascular drug discovery

Soluble Epoxide Hydrolase (sEH) Inhibition: Subnanomolar to Low Nanomolar Potency with Two Distinct Assay Formats

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone demonstrates potent inhibition of human soluble epoxide hydrolase (sEH), with IC₅₀ values of 1 nM (using PHOME substrate, 10-minute incubation) and 2 nM (using EET substrate in HEK293F cells, 30-minute incubation) [1]. This subnanomolar to low nanomolar potency positions it among the more potent sEH inhibitors reported. For comparison, the well-characterized sEH inhibitor AUDA exhibits IC₅₀ values of 18 nM (mouse sEH) and 69 nM (human sEH) , while the cyclohexyl urea CDU shows IC₅₀ values of 9.8 nM (mouse sEH) and 85.2 nM (human sEH) . The structurally optimized t-AUCB achieves an IC₅₀ of 1.3 nM against human sEH [2], comparable to the target compound. Unlike many sEH inhibitors that rely on a urea pharmacophore, the target compound achieves high potency through a distinct ketone-based scaffold, offering a differentiated chemical starting point for medicinal chemistry optimization.

sEH inhibition epoxide hydrolase EETs cardiovascular pharmacology anti-inflammatory

Lipophilicity and Predicted Membrane Permeability: LogP 3.78 Differentiates from More Polar Arylalkyl Ketones

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone has a computed LogP value of 3.78 [1]. This value is significantly higher than that of many arylalkyl ketones lacking the cyclohexyl group or bearing additional polar substituents. For example, a closely related analog, cyclohexyl 2-methoxyphenyl ketone (CAS 111504-19-9), which lacks the ethylene linker and has a simpler structure, exhibits a LogP of 3.46 [2]. The 0.32 LogP unit increase corresponds to approximately a 2-fold higher partition coefficient, indicating greater lipophilicity and potentially enhanced passive membrane permeability for the target compound. This property is critical for cellular assays requiring sufficient intracellular compound accumulation and may influence in vivo distribution and CNS penetration in animal models.

LogP lipophilicity membrane permeability ADME medicinal chemistry

Physicochemical Stability and Handling Profile: High Boiling Point and Low PSA

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone exhibits a computed boiling point of 357.7°C at 760 mmHg and a flash point of 146.8°C . These values indicate that the compound is a stable, non-volatile solid or viscous liquid at ambient conditions, reducing loss during storage and handling compared to more volatile ketone analogs. Its polar surface area (PSA) of 26.3 Ų [1] is consistent with good membrane permeability and low susceptibility to aqueous hydrolysis, further supporting its utility in long-term assay and storage applications. While many arylalkyl ketones with lower molecular weight may be prone to evaporation or oxidative degradation, the target compound's higher boiling point and moderate lipophilicity confer practical advantages in compound management and reproducible experimental workflows.

physicochemical properties stability handling formulation procurement

Optimal Use Cases for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-34-0) in Drug Discovery and Chemical Biology


Aldosterone Synthase (CYP11B2) Inhibitor Screening and Selectivity Profiling

The compound's 43 nM IC₅₀ against CYP11B2, combined with >130-fold selectivity over CYP11B1, makes it a valuable positive control or benchmark inhibitor in aldosterone synthase screening cascades [1]. It can be used to validate assay sensitivity, define selectivity thresholds, and benchmark novel chemical series in steroidogenic CYP inhibition panels. Its moderate potency (relative to clinical candidates) allows for clear differentiation of more potent hits while providing a reproducible reference point for SAR expansion.

Soluble Epoxide Hydrolase (sEH) Biochemical and Cellular Assays

With IC₅₀ values of 1–2 nM in human sEH assays [2], this compound serves as a potent sEH inhibitor suitable for cellular target engagement studies, enzyme kinetics experiments, and as a tool compound for probing the EET signaling pathway. Its non-urea scaffold offers a distinct chemical starting point for medicinal chemists seeking to develop novel sEH inhibitors with differentiated IP and pharmacokinetic profiles.

Medicinal Chemistry Lead Optimization: Lipophilic Scaffold for CNS-Penetrant Programs

The LogP of 3.78 and low PSA (26.3 Ų) [3] position this compound within the favorable property space for CNS drug candidates. It can be employed as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and ADME properties for targets requiring brain penetration. The cyclohexyl and 2-methoxyphenethyl motifs provide multiple vectors for chemical diversification while maintaining a balanced lipophilicity profile.

Procurement as a Reproducible Reference Standard for Analytical and Stability Studies

The compound's high boiling point (357.7°C) and flash point (146.8°C) indicate low volatility and good thermal stability, making it suitable as a reference standard for HPLC method development, forced degradation studies, and long-term stability monitoring. Its well-defined physicochemical properties facilitate consistent inter-laboratory comparisons and assay validation.

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